molecular formula C12H12ClN3O2S B115653 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid CAS No. 150536-01-9

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid

Cat. No.: B115653
CAS No.: 150536-01-9
M. Wt: 297.76 g/mol
InChI Key: HJIJQWOTTRBUEW-UHFFFAOYSA-N
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Description

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a sulfanyl acetic acid moiety

Preparation Methods

The synthesis of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can lead to the formation of the triazole ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol reagent, such as thioglycolic acid.

    Final Acetylation: The final step involves the acetylation of the sulfanyl group to form the acetic acid derivative.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles under controlled temperatures and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules

    Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial and antifungal agents. They are studied for their ability to inhibit the growth of various pathogens.

    Medicine: The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar compounds to 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid include other triazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-2-16-11(8-3-5-9(13)6-4-8)14-15-12(16)19-7-10(17)18/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIJQWOTTRBUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360654
Record name {[5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150536-01-9
Record name {[5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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